molecular formula C11H17BINO2 B1457868 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide CAS No. 870556-29-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide

Cat. No. B1457868
M. Wt: 332.98 g/mol
InChI Key: VZVQBNNXFQTZMS-UHFFFAOYSA-M
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide is a chemical compound with the following properties:



  • Molecular Formula : C<sub>14</sub>H<sub>16</sub>BNO<sub>2</sub>

  • Molecular Weight : 241.1 g/mol

  • CAS Number : 844891-01-6



Molecular Structure Analysis

The molecular structure consists of a pyridine ring with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group attached. The boron atom forms a coordination bond with the pyridine nitrogen. The overall structure influences its chemical properties and reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 123°C

  • Boiling Point : Approximately 409.2°C at 760 mmHg

  • Purity : Typically 95%

  • Physical Form : Solid

  • Storage Temperature : Inert atmosphere, 2-8°C


Scientific Research Applications

Synthesis and Evaluation of Self-Assembling Properties

One of the applications of compounds similar to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide is in the synthesis and evaluation of their self-assembling properties. These compounds have been used to create synthetic lipids for developing delivery systems. For example, certain derivatives of these compounds have shown the ability to form liposomes, which are critical in drug delivery systems. The study by Pikun et al. (2022) highlights the synthesis and characterization of these compounds and their potential in creating nanoparticles for delivery systems (Pikun et al., 2022).

Fluorescent Probes for Mitochondrial Imaging

Another research application of related compounds involves the development of fluorescent probes for biological imaging. A study by Lin et al. (2018) focused on a mitochondrial-targeted pH fluorescent probe, which was synthesized using a process involving a compound structurally similar to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide. This probe exhibited remarkable pH-dependent behavior and was used to visualize mitochondrial pH fluctuations in live cells (Lin et al., 2018).

Corrosion Inhibition

Compounds like 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide have also been utilized in the field of corrosion inhibition. A study by Obaid et al. (2017) discussed the use of pyridinium-based compounds as corrosion inhibitors for stainless steel in acidic solutions. These compounds showed effective inhibition properties, making them valuable in protecting metal surfaces in corrosive environments (Obaid et al., 2017).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501

  • Safety Information : Handle with care, use appropriate protective equipment, and follow safety guidelines.


Future Directions

Further research should explore:



  • Biological activity (if any)

  • Potential applications (e.g., catalysis, medicinal chemistry)

  • Optimization of synthesis methods

  • Toxicological studies


properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BNO2.HI/c1-11(2)8-14-12(15-9-11)10-4-6-13(3)7-5-10;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQBNNXFQTZMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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